N-Succinimidyloxycarbonylheptyl Methanethiosulfonate

Übersicht

Beschreibung

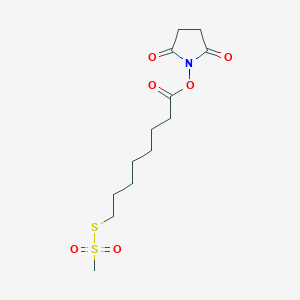

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to modify proteins and enzymes, making it a valuable tool in proteomics and biochemistry. The compound has a molecular formula of C13H21NO6S2 and a molecular weight of 351.44 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate typically involves the reaction of heptyl methanethiosulfonate with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and thiols to form stable amide and thioether bonds.

Oxidation Reactions: The methanethiosulfonate group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Solvents: Dichloromethane, dimethyl sulfoxide (DMSO)

Conditions: Room temperature to moderate heating (25-60°C)

Major Products

Amide Bonds: Formed with amines

Thioether Bonds: Formed with thiols

Sulfonic Acids: Formed under oxidizing conditions

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Drug Delivery

NHS-HMS is extensively used in the creation of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The compound's ability to form stable amide bonds with proteins enhances the therapeutic efficacy while minimizing systemic toxicity. This specificity ensures that the drug is delivered precisely to target cells, making it particularly beneficial for cancer treatments.

Protein-Protein Interaction Studies

The compound facilitates the study of protein-protein interactions by covalently linking proteins through their thiol groups. This application is crucial for understanding complex biological systems and can aid in the development of novel therapeutic strategies. The stability of conjugates formed using NHS-HMS allows researchers to investigate dynamic interactions within cellular environments.

Surface Modification of Biomaterials

NHS-HMS is valuable for modifying surfaces of various materials, including biosensors, microarrays, and nanoparticles. By attaching biomolecules to these surfaces, researchers can enhance the functionality and specificity of diagnostic tools and therapeutic agents.

Case Study 1: Development of Antibody-Drug Conjugates

In a study focusing on the synthesis of ADCs, NHS-HMS was employed to link a potent cytotoxic agent to a monoclonal antibody. The resulting conjugate demonstrated improved targeting capabilities and reduced off-target effects compared to traditional chemotherapy approaches. The study highlighted the compound's ability to maintain the biological activity of both the antibody and the drug while enhancing stability against degradation.

Case Study 2: Protein Interaction Analysis

Another research project utilized NHS-HMS to explore protein interactions in cellular signaling pathways. By covalently linking signaling proteins, researchers were able to track interaction dynamics using advanced imaging techniques. This approach provided insights into how specific protein complexes contribute to disease mechanisms, particularly in cancer biology.

Wirkmechanismus

The mechanism of action of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate involves the formation of covalent bonds with target molecules. The succinimide group reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions modify the target molecules, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another protein cross-linker with similar reactivity.

N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for bioconjugation, similar to N-Succinimidyloxycarbonylheptyl Methanethiosulfonate.

N-Succinimidyl iodoacetate (SIA): A reagent for protein modification.

Uniqueness

This compound is unique due to its dual reactivity, allowing it to form both amide and thioether bonds. This versatility makes it a valuable tool in various biochemical applications .

Biologische Aktivität

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (N-SMCC) is a compound utilized primarily in bioconjugation processes, particularly for protein crosslinking. This article delves into its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

N-SMCC is characterized by its methanethiosulfonate functional group, which plays a crucial role in its reactivity with thiol groups in proteins. The presence of the succinimide moiety enhances its stability and solubility in aqueous solutions, making it suitable for various biochemical applications.

N-SMCC functions as a crosslinking agent by forming covalent bonds between proteins through thiol groups. This process is vital for creating stable protein conjugates, which can be used in drug delivery systems, vaccine development, and diagnostic assays. The mechanism involves the following steps:

- Activation : The N-succinimidyl group reacts with the thiol group of cysteine residues in proteins.

- Crosslinking : This reaction results in the formation of a stable thioether bond, effectively linking two protein molecules.

Crosslinking Efficacy

N-SMCC has been shown to effectively crosslink various proteins, enhancing their therapeutic potential. Studies indicate that the efficiency of crosslinking can vary depending on the concentration of N-SMCC and the nature of the target proteins.

Case Studies

- Protein Conjugation for Drug Delivery : In one study, N-SMCC was used to conjugate a therapeutic peptide to an antibody, significantly improving the peptide's stability and bioavailability in vivo.

- Vaccine Development : Another investigation demonstrated that N-SMCC-mediated conjugation of antigens to carrier proteins resulted in enhanced immunogenicity, leading to stronger immune responses in animal models.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Protein Crosslinking | Forms stable thioether bonds with thiol-containing proteins | |

| Drug Delivery | Increases stability and efficacy of therapeutic peptides | |

| Vaccine Efficacy | Enhances immune response through antigen conjugation |

Safety and Toxicity

Research indicates that N-SMCC exhibits low toxicity profiles when used within recommended concentrations. However, further studies are required to fully assess its long-term effects and safety in clinical applications.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKUXMFKVQNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401240 | |

| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-50-3 | |

| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.